
2-nitro-N-propyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-N-propyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline, also known as PPO-NPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which has been shown to have a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. In
Aplicaciones Científicas De Investigación
2-nitro-N-propyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline has been studied extensively for its potential applications in scientific research. One of the most promising areas of research for this compound is in the field of cancer therapy. Studies have shown that this compound has potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. This activity is thought to be due to the compound's ability to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its potential as a cancer therapy, this compound has also been studied for its antimicrobial properties. Studies have shown that this compound has activity against a range of bacteria, including both gram-positive and gram-negative strains. This activity is thought to be due to the compound's ability to disrupt bacterial cell membranes.
Mecanismo De Acción
The mechanism of action of 2-nitro-N-propyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood, but studies have suggested that the compound may act through multiple pathways. One proposed mechanism is that this compound induces apoptosis in cancer cells by activating the caspase pathway. Another proposed mechanism is that the compound disrupts bacterial cell membranes by binding to lipopolysaccharides and phospholipids.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and antimicrobial activities, studies have shown that this compound has anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-nitro-N-propyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline for lab experiments is its high potency and specificity. The compound has been shown to have potent activity against cancer cells and bacteria, while having minimal toxicity to normal cells. This makes it an attractive candidate for further research in these areas.
However, one limitation of this compound is its solubility in aqueous solutions. The compound is highly hydrophobic, which can make it difficult to work with in certain experimental settings. Additionally, the synthesis of this compound can be time-consuming and requires specialized equipment, which may limit its accessibility to some researchers.
Direcciones Futuras
There are numerous future directions for research on 2-nitro-N-propyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline. One area of interest is in the development of this compound derivatives with improved solubility and bioavailability. These derivatives may have enhanced activity against cancer cells and bacteria, and may be more suitable for use in clinical settings.
Another area of future research is in the elucidation of the compound's mechanism of action. A better understanding of how this compound interacts with cancer cells and bacteria may lead to the development of more effective therapies.
Finally, further studies are needed to explore the potential applications of this compound in other areas of research, such as neurodegenerative diseases and cardiovascular diseases. Overall, the potential applications of this compound in scientific research are vast, and further investigation is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 2-nitro-N-propyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 2-nitroaniline with propyl bromide, followed by the addition of 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-amine. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been well-established in the literature, and has been used in numerous studies to produce this compound for research purposes.
Propiedades
IUPAC Name |
2-nitro-N-propyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-2-8-17-12-7-6-11(10-14(12)21(22)23)16-19-15(20-24-16)13-5-3-4-9-18-13/h3-7,9-10,17H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCOFOOIJVSWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N'-(3-(allyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7701498.png)
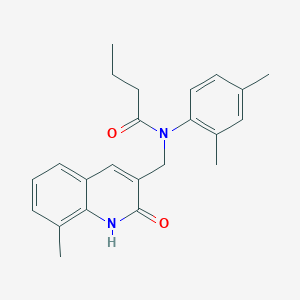
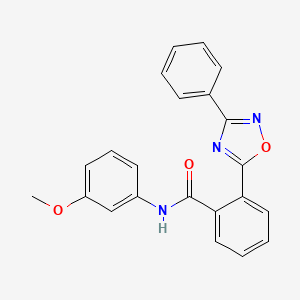
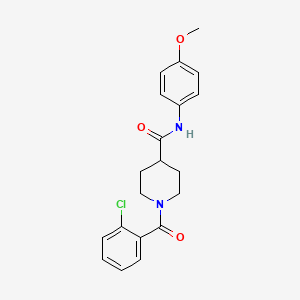


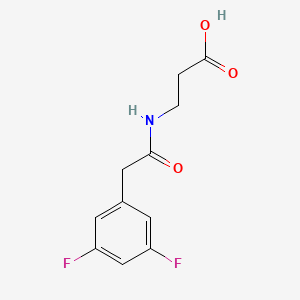
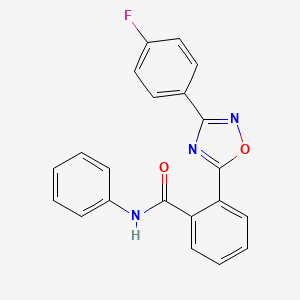
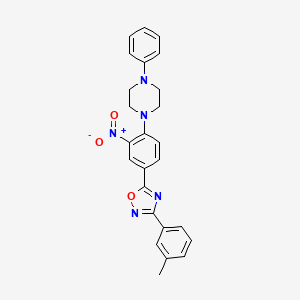
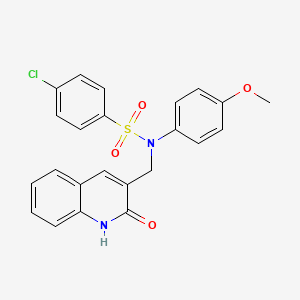
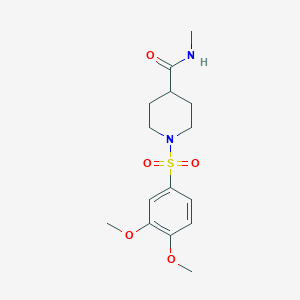
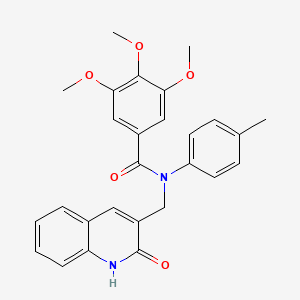
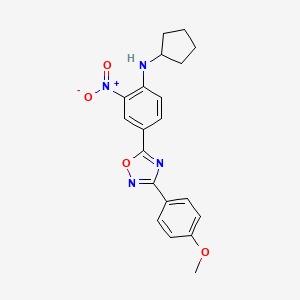
![3-methyl-5-oxo-N-[(pyridin-2-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701567.png)